[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate
Description
Properties
IUPAC Name |
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4S/c1-13-3-8-15(9-4-13)17(18)12-7-14-5-10-16(11-6-14)21-22(2,19)20/h3-12H,1-2H3/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZCLVWJJYEGDF-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chalcone Backbone Synthesis via Claisen-Schmidt Condensation
The chalcone scaffold is synthesized through a Claisen-Schmidt condensation between 4-methylacetophenone and 4-hydroxybenzaldehyde. This acid- or base-catalyzed reaction proceeds via enolate formation, followed by nucleophilic attack on the carbonyl carbon of the aldehyde.
Reaction Equation:
$$ \text{4-Methylacetophenone} + \text{4-Hydroxybenzaldehyde} \xrightarrow[\text{base}]{\text{acid or}} \text{4-(3-(4-Methylphenyl)-3-Oxoprop-1-Enyl)Phenol} + \text{H}_2\text{O} $$
Key parameters influencing yield and stereoselectivity include catalyst type, solvent polarity, and temperature. The (E)-configuration of the propenyl group is stabilized by conjugation with the carbonyl and aromatic systems.
Methanesulfonation of the Phenolic Intermediate
The phenolic intermediate undergoes methanesulfonation using methanesulfonyl chloride (MsCl) in the presence of a base to scavenge HCl. This step requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Reaction Equation:
$$ \text{4-(3-(4-Methylphenyl)-3-Oxoprop-1-Enyl)Phenol} + \text{MsCl} \xrightarrow[\text{base}]{\text{anhydrous}} \text{[4-[(E)-3-(4-Methylphenyl)-3-Oxoprop-1-Enyl]Phenyl] Methanesulfonate} + \text{HCl} $$
Optimization of Reaction Conditions
Solvent Selection and Catalysts
Polar aprotic solvents enhance reaction efficiency by stabilizing ionic intermediates. Catalysts for the Claisen-Schmidt condensation include NaOH (10–20 mol%) or H₂SO₄ (5–10 mol%). For methanesulfonation, triethylamine (TEA) or pyridine (2–3 equiv) is preferred.
Table 1: Solvent and Catalyst Impact on Chalcone Yield
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | NaOH | 60 | 68 |
| Tetrahydrofuran (THF) | H₂SO₄ | 80 | 72 |
| Dimethylformamide (DMF) | NaOH | 25 | 85 |
Temperature and Reaction Time
Elevated temperatures accelerate the Claisen-Schmidt condensation but may promote side reactions. Methanesulfonation is typically conducted at 0–25°C to minimize ester hydrolysis.
Table 2: Temperature and Time Optimization
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Chalcone synthesis | 80 | 6 | 72 |
| Chalcone synthesis | 25 | 24 | 85 |
| Methanesulfonation | 0 | 2 | 90 |
| Methanesulfonation | 25 | 1 | 88 |
Purification and Characterization Techniques
Recrystallization
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals with >95% purity.
Spectroscopic Characterization
- NMR : $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃): δ 8.10 (d, J = 15.6 Hz, 1H, CH=O), 7.85–7.40 (m, 8H, aromatic), 2.45 (s, 3H, CH₃).
- IR : Peaks at 1705 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O).
- HPLC : Purity ≥98% (C18 column, acetonitrile/water gradient).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing, reducing reaction times by 40% compared to batch processes.
Table 3: Batch vs. Flow Process Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time (h) | 6 | 3.5 |
| Yield (%) | 85 | 89 |
| Purity (%) | 95 | 97 |
Waste Management
Methanesulfonation generates HCl gas, which is neutralized using NaOH scrubbers. Solvent recovery systems achieve >90% recycling efficiency.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with specific receptors on cell surfaces.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate with five analogs from the International Journal of Molecular Sciences (2014) . Key differences lie in the aromatic substituents (methyl vs. methoxy) and ester functionalities (methanesulfonate vs. acrylate, acetate, etc.), which influence reactivity, stability, and physical properties.
Table 1: Comparative Data for Chalcone-Based Esters
Key Observations:
Substituent Effects: The target compound’s 4-methylphenyl group (electron-donating via inductive effect) contrasts with the 4-methoxyphenyl group (electron-donating via resonance) in analogs. This difference may reduce the target’s polarity and solubility in polar solvents compared to methoxy analogs .
Ester Group Influence :
- Methanesulfonate esters are more reactive than acrylate or benzoate esters due to the sulfonate group’s strong electron-withdrawing nature, which stabilizes transition states in substitution reactions. This property could make the target compound a preferred intermediate in synthetic chemistry.
- Analogs with bulkier esters (e.g., 2c, 2d) exhibit higher melting points (162.5–164 °C for 2c) compared to smaller esters (114.3–114.9 °C for 2b), suggesting that the target’s methanesulfonate group—a compact but polar substituent—may result in intermediate melting behavior.
Synthesis and Yield :
- Yields for analogs vary significantly (20.22–95.9%), influenced by steric hindrance and reaction conditions. The methanesulfonate’s synthesis may face challenges in purification due to its polarity, though high yields are achievable with optimized protocols.
Spectroscopic Trends :
- The target’s ^1H-NMR would likely show deshielded protons adjacent to the sulfonate group (δ 3.0–3.5 for CH₃SO₃) and a characteristic CH=CH coupling (δ 6.5–8.0) in the chalcone moiety, similar to analogs .
- ESI-MS would confirm the molecular ion peak, with HRMS validating the empirical formula (e.g., C₁₈H₁₈O₅S).
Biological Activity
The compound [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C18H18O4S
- Molecular Weight : 342.40 g/mol
- IUPAC Name : 4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl methanesulfonate
The biological activity of this compound primarily stems from its interaction with various biological targets. It has been suggested that the structure allows for hydrophobic interactions with cellular membranes, potentially influencing membrane fluidity and permeability.
Biological Activity Overview
Research indicates that compounds similar to [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate exhibit a range of biological activities, including:
- Antioxidant Activity : The methanesulfonate group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
- Anticancer Properties : Preliminary studies suggest that this compound might inhibit cancer cell proliferation through apoptosis induction.
- Neuroprotective Effects : It may also exhibit neuroprotective effects by modulating neurotransmitter levels or inhibiting oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Scavenges free radicals, reduces oxidative stress | |
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Neuroprotective | Modulates neurotransmitter levels |
Case Study 1: Antioxidant Activity
In a study examining the antioxidant capacity of related compounds, it was found that the presence of the methanesulfonate moiety significantly increased the scavenging ability against DPPH radicals. The results indicated a dose-dependent response, suggesting potential use in preventing oxidative damage in cells.
Case Study 2: Anticancer Properties
A series of in vitro experiments demonstrated that [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis. The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers, revealing a significant increase in early apoptotic cells after treatment.
Case Study 3: Neuroprotective Effects
Research on neuroprotection highlighted the compound's ability to reduce neuronal death in models of oxidative stress. The mechanism was linked to the reduction of reactive oxygen species (ROS) and modulation of inflammatory pathways.
Q & A
Basic: What are the optimal reaction conditions for synthesizing [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate?
Answer:
The synthesis typically involves a multi-step process, starting with the formation of the chalcone backbone via Claisen-Schmidt condensation between 4-methylacetophenone and a substituted benzaldehyde. Key parameters include:
- Solvent selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates and selectivity by stabilizing intermediates .
- Catalysts: Acid or base catalysts (e.g., NaOH, H₂SO₄) are critical for aldol condensation efficiency .
- Temperature control: Reactions are often conducted under reflux (60–100°C) to ensure completion while avoiding decomposition .
Post-condensation, the methanesulfonate group is introduced via nucleophilic substitution using methanesulfonyl chloride under anhydrous conditions .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
Answer:
- NMR spectroscopy:
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺) and detects fragmentation patterns to confirm functional groups .
- IR spectroscopy: Detects carbonyl (C=O, ~1700 cm⁻¹) and sulfonate (S=O, ~1350–1200 cm⁻¹) stretches .
Advanced: How can researchers resolve contradictions between theoretical and experimental spectroscopic data?
Answer:
Discrepancies (e.g., unexpected coupling constants or chemical shifts) may arise from dynamic effects or crystallographic disorder. Strategies include:
- X-ray crystallography: Provides definitive structural validation. For example, SHELXL refinement can confirm bond angles, torsion angles (e.g., (E)-configuration with ~173.8° propenyl torsion ), and packing interactions .
- Computational modeling: Density Functional Theory (DFT) calculates optimized geometries and NMR chemical shifts for comparison with experimental data .
Advanced: What strategies mitigate challenges in refining the crystal structure of this compound?
Answer:
Common issues like twinning or high disorder require specialized approaches:
- SHELX suite: SHELXL handles twinning via TWIN/BASF commands, while SHELXD improves phase determination for disordered regions .
- High-resolution data: Collect data at low temperature (e.g., 200 K) to reduce thermal motion artifacts .
- Hydrogen bonding analysis: Weak C–H⋯π or van der Waals interactions stabilize the lattice, aiding refinement .
Advanced: How does the methanesulfonate group influence nucleophilic substitution reactivity?
Answer:
The electron-withdrawing sulfonate group enhances electrophilicity at the para-position of the phenyl ring. Key mechanistic insights:
- Leaving group ability: Methanesulfonate’s -SO₃⁻ stabilizes transition states, facilitating substitutions (e.g., with amines or thiols) .
- Solvent effects: Reactions in polar aprotic solvents (e.g., DMSO) improve nucleophile accessibility .
- Kinetic studies: Monitor reaction progress via HPLC or LC-MS to optimize conditions for desired products .
Advanced: What non-linear optical (NLO) properties are predicted for this compound?
Answer:
Chalcone derivatives with conjugated π-systems and polar groups (e.g., methanesulfonate) exhibit second-harmonic generation (SHG) due to non-centrosymmetric crystal packing .
- Crystallographic symmetry: Crystallization in non-centrosymmetric space groups (e.g., P2₁2₁2₁) is a prerequisite for NLO activity .
- Hyperpolarizability calculations: DFT studies predict β values to assess SHG efficiency .
- Experimental validation: Kurtz-Perry powder method quantifies SHG intensity relative to urea .
Advanced: How can researchers validate biological activity mechanisms for this compound?
Answer:
- Protein binding assays: Use fluorescence quenching or surface plasmon resonance (SPR) to study interactions with targets (e.g., kinases) .
- Docking simulations: Molecular docking (AutoDock, Schrödinger) identifies potential binding sites, guided by the compound’s sulfonate and carbonyl groups .
- In vitro testing: Cytotoxicity assays (MTT) on cell lines quantify bioactivity and guide SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
